Licraside

Übersicht

Beschreibung

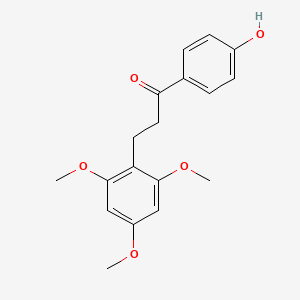

Licraside is a bioactive compound known for its potential therapeutic effects, particularly as a Farnesoid X receptor (FXR) agonist. It has shown promise in the treatment of cholestasis, a condition characterized by impaired bile flow . This compound is also recognized for its inhibitory effects on tyrosinase, an enzyme involved in melanin production .

Wissenschaftliche Forschungsanwendungen

Licraside hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung in Studien zur Glykosylierung und Oxidationsreaktionen verwendet.

Industrie: Wird in der Entwicklung von Antibräunungs- und Depigmentierungsmitteln in der Kosmetikindustrie verwendet.

5. Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch die Aktivierung des Farnesoid-X-Rezeptors (FXR) aus. Dieser Rezeptor spielt eine entscheidende Rolle bei der Regulierung der Gallensäuren-Homöostase, des Lipidstoffwechsels und des Glukosestoffwechsels. Durch die Aktivierung von FXR trägt this compound dazu bei, die Gallensäurespiegel zu senken und die Leberfunktion zu verbessern . Zusätzlich als Tyrosinase-Inhibitor interferiert this compound mit der Aktivität des Enzyms, reduziert die Melaninproduktion und kann so die Hautpigmentierung aufhellen .

Wirkmechanismus

Target of Action

Licraside primarily targets the Farnesoid X receptor (FXR) . FXR plays a critical role in regulating bile acids (BAs) homeostasis, making it an essential target for cholestasis treatment .

Mode of Action

This compound acts as an agonist of the FXR . It binds to the FXR, activating it . This activation can lead to a series of changes in the cell, affecting various biochemical pathways .

Biochemical Pathways

The activation of FXR by this compound impacts the homeostasis of bile acids (BAs). BAs are endogenous substances that play critical physiological roles, including absorption and transport of fat and fat-soluble vitamins, elimination of cholesterol, and regulation of gut microbiome . More importantly, BAs serve as signaling molecules that activate FXR, regulating their own synthesis, transport, and glucose and lipid homeostasis .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a drug

Result of Action

This compound’s activation of FXR leads to significant therapeutic effects on cholestasis . In an ANIT-induced in vivo cholestasis animal model, this compound significantly reduced biliary TBA, serum ALT, AST, GGT, ALP, TBIL, and TBA levels . Liver histopathological analysis showed that this compound also had a therapeutic effect on ANIT-induced liver injury .

Action Environment

Environmental factors such as heat, ph, oxygen, and light can induce significant changes in the quality and efficacy of many compounds

Biochemische Analyse

Biochemical Properties

Licraside interacts with the Farnesoid X receptor (FXR), a key regulator of bile acids homeostasis . As an FXR agonist, this compound activates this receptor, influencing the biochemical reactions associated with bile acids homeostasis .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In particular, it has been found to reduce biliary TBA, serum ALT, AST, GGT, ALP, TBIL, and TBA levels . This suggests that this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the Farnesoid X receptor (FXR). As an FXR agonist, this compound binds to this receptor, leading to its activation . This activation influences the synthesis, transport, and metabolism of bile acids, thereby exerting its effects at the molecular level .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. In particular, this compound has been shown to significantly reduce biliary TBA, serum ALT, AST, GGT, ALP, TBIL, and TBA levels . This suggests that this compound has a stable effect on cellular function over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages

Metabolic Pathways

This compound is involved in the metabolic pathways of bile acids. It interacts with the Farnesoid X receptor (FXR), which plays a critical role in regulating the homeostasis of bile acids . This interaction influences the synthesis, transport, and metabolism of bile acids .

Transport and Distribution

Given its role as an FXR agonist, it is likely that it interacts with transporters or binding proteins associated with the FXR pathway .

Subcellular Localization

Given its role as an FXR agonist, it is likely that it is localized to the areas of the cell where the FXR pathway is active .

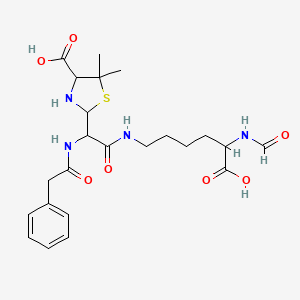

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Licraside umfasst eine Reihe von chemischen Reaktionen, darunter Glykosylierung und Oxidation. Die spezifischen Synthesewege und Reaktionsbedingungen sind oft proprietär und in wissenschaftlichen Publikationen beschrieben. Allgemeine Verfahren beinhalten die Verwendung von Glykosyldonatoren und -akzeptoren unter kontrollierten Bedingungen, um die gewünschte Glykosidverknüpfung zu erreichen .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt in der Regel im großtechnischen Maßstab unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu kann die Verwendung von Bioreaktoren und fortschrittlichen Reinigungsverfahren wie Chromatographie gehören, um die Verbindung zu isolieren und zu reinigen .

Analyse Chemischer Reaktionen

Reaktionstypen: Licraside unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden, die unterschiedliche biologische Aktivitäten aufweisen können.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound verändern, was möglicherweise seine biologische Aktivität verändert.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das this compound-Molekül einführen und so seine Eigenschaften verbessern.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Alkylierungsmittel.

Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene substituierte Glykoside erzeugen können .

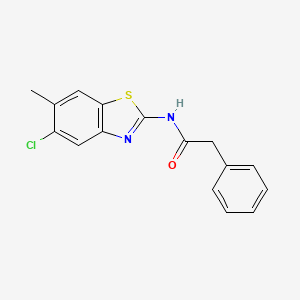

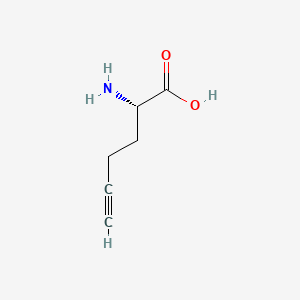

Vergleich Mit ähnlichen Verbindungen

Licraside kann mit anderen FXR-Agonisten und Tyrosinase-Inhibitoren verglichen werden:

Ähnliche Verbindungen:

- Obeticholic acid

- Chenodesoxycholsäure

- Kojisäure

- Arbutin

Die einzigartige Kombination der Aktivitäten von this compound macht es zu einer wertvollen Verbindung für sowohl therapeutische als auch kosmetische Anwendungen.

Eigenschaften

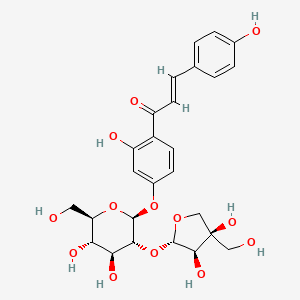

IUPAC Name |

(E)-1-[4-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O13/c27-10-19-20(32)21(33)22(39-25-23(34)26(35,11-28)12-36-25)24(38-19)37-15-6-7-16(18(31)9-15)17(30)8-3-13-1-4-14(29)5-2-13/h1-9,19-25,27-29,31-35H,10-12H2/b8-3+/t19-,20-,21+,22-,23+,24-,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIZFPXZQERMCLE-KVFWHIKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C=C3)C(=O)C=CC4=CC=C(C=C4)O)O)CO)O)O)O)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C(C=C3)C(=O)/C=C/C4=CC=C(C=C4)O)O)CO)O)O)O)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29913-71-1 | |

| Record name | Licuraside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029913711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LICURASIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UT49C2OHM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

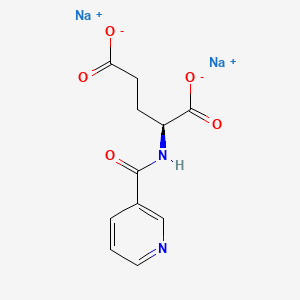

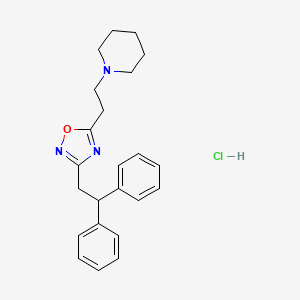

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.